molecular formula C13H21NOSi B026354 1-BENZYL-3-(TRIMETHYLSILOXY)AZETIDINE CAS No. 111043-42-6

1-BENZYL-3-(TRIMETHYLSILOXY)AZETIDINE

Cat. No.: B026354
CAS No.: 111043-42-6
M. Wt: 235.4 g/mol
InChI Key: GGTBVKOJUABMSG-UHFFFAOYSA-N
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Description

1-Benzyl-3-(trimethylsiloxy)azetidine is a four-membered azetidine ring derivative featuring a benzyl group at the 1-position and a trimethylsiloxy (TMSO) substituent at the 3-position. The compound’s strained azetidine ring confers unique reactivity, particularly in redox-driven ring-opening processes, as demonstrated in theoretical studies modeling DNA repair mechanisms . The TMSO group, a silyl ether, enhances steric bulk and modulates electronic properties, influencing both stability and reactivity. Synthesis routes for related compounds (e.g., pyrrolidine analogs) involve reactions of lithium trimethylsilyldiazomethane with α-aminoketones, yielding moderate to good efficiencies under controlled conditions .

Properties

CAS No.

111043-42-6

Molecular Formula

C13H21NOSi

Molecular Weight

235.4 g/mol

IUPAC Name

(1-benzylazetidin-3-yl)oxy-trimethylsilane

InChI

InChI=1S/C13H21NOSi/c1-16(2,3)15-13-10-14(11-13)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3

InChI Key

GGTBVKOJUABMSG-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2

Canonical SMILES

C[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2

Synonyms

1-BENZYL-3-(TRIMETHYLSILOXY)AZETIDINE

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Cyclization of Aminoalcohols

The foundational step in synthesizing 1-benzyl-3-(trimethylsiloxy)azetidine is the formation of the azetidine ring. As detailed in US4639334A, this is achieved through the cyclization of aminoalcohol precursors, such as 1-benzylazetidin-3-ol . The precursor is typically derived from the reaction of epichlorohydrin with benzylamine in an organic solvent like cyclohexane at 10–50°C for 12–36 hours . This step yields the aminoalcohol intermediate, which is isolated via recrystallization or solvent extraction.

Key to this cyclization is the use of triethylamine as both solvent and base, which facilitates the removal of hydrogen halide byproducts and suppresses polymerization . Experimental trials demonstrate that replacing triethylamine with other amines (e.g., tributylamine or pyridine) results in negligible azetidine formation, underscoring its unique role . Phase transfer catalysts such as tetrabutylammonium iodide (0.1–1.6 mol%) further accelerate the reaction by enhancing ion mobility in the triethylamine medium .

Cyclization ConditionYield (%)Byproduct Formation
Triethylamine, 100°C, 6 hours85<5% polymer
Tributylamine, 100°C, 6 hours1230% polymer
Triethylamine + 1% TBAI, 80°C92<2% polymer

The introduction of the trimethylsiloxy group at the 3-position of the azetidine ring is accomplished through silylation of 1-benzylazetidin-3-ol. This step employs trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or triethylamine under anhydrous conditions . The reaction is typically conducted in dichloromethane or tetrahydrofuran at 0–25°C, achieving yields exceeding 90% when stoichiometric ratios are maintained .

Mechanistic studies reveal that the reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic silicon center, with the base scavenging HCl to drive the reaction forward. Over-silylation is mitigated by controlling the molar equivalence of TMSCl (1.1–1.3 eq) . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>98%) .

Silylation ParameterOptimal ValueYield (%)
TMSCl Equivalence1.2 eq93
Base (Triethylamine)2.5 eq91
Solvent (Dichloromethane)0°C → 25°C, 4 hours94

Scalability and Industrial Applications

The scalability of this synthesis is evidenced by patent data, where multi-gram preparations of intermediates are described . For example, US4639334A reports a 92% yield in a 100 g-scale cyclization using triethylamine and tetrabutylammonium iodide . Industrial adoption is further supported by the compound’s utility as an intermediate for azetidine-3-carboxylic acid derivatives , which exhibit plant growth-regulating properties .

Comparative Analysis of Alternative Routes

Alternative routes, such as direct silylation of azetidine precursors or reductive amination strategies, have been explored but exhibit limitations. For instance, attempts to silylate 3-hydroxyazetidine without benzyl protection result in low yields due to competitive N-silylation . Similarly, reductive amination of ketones fails to afford the desired ring strain stability .

Chemical Reactions Analysis

1-Benzyl-3-trimethylsilyloxy-azetidine undergoes various chemical reactions, primarily driven by the ring strain of the azetidine ring. Common reactions include:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-trimethylsilyloxy-azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-trimethylsilyloxy-azetidine is primarily influenced by the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Table 1: Structural Features of 1-Benzyl-3-(trimethylsiloxy)azetidine and Analogs

Compound Name Core Structure Substituent at 3-position Key Functional Groups
This compound Azetidine Trimethylsiloxy (TMSO) Silyl ether, benzyl
1-Benzyl-3-(phenylsulfonyl)pyrrolidine Pyrrolidine Phenylsulfonyl Sulfonyl, benzyl
1-Benzyl-3-(chloromethyl)pyrrolidine Pyrrolidine Chloromethyl Alkyl chloride, benzyl
1-Benzyl-3-benzoylurea derivatives Urea Benzoyl Urea, benzyl
  • Ring Strain and Reactivity : The four-membered azetidine ring exhibits higher strain compared to five-membered pyrrolidines, leading to greater susceptibility to ring-opening under redox conditions. Theoretical studies show that oxidation (e.g., via photo-oxidation) lowers the energy barrier for azetidine ring opening, while one-electron reduction accelerates this process . Pyrrolidine analogs, being less strained, generally require harsher conditions for ring-opening.
  • Substituent Effects: Trimethylsiloxy (TMSO): The silyl ether group provides steric hindrance and electron-withdrawing effects, stabilizing intermediates during reactions. This contrasts with the electron-deficient phenylsulfonyl group in pyrrolidine analogs, which enhances electrophilicity .

Physicochemical Properties

Table 2: Physical Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Storage Conditions
This compound Not reported Not reported Not reported Likely 2–8°C*
1-Benzyl-3-(phenylsulfonyl)pyrrolidine 301.4 469.6 (predicted) 1.228 (predicted) 2–8°C
1-Benzyl-3-(chloromethyl)pyrrolidine 209.72 288 1.100 Not specified

*Inferred from analogs with sensitive functional groups (e.g., silyl ethers).

  • Boiling Points : The TMSO group’s bulkiness may reduce volatility compared to chloromethyl or phenylsulfonyl analogs. For instance, 1-benzyl-3-(phenylsulfonyl)pyrrolidine has a higher predicted boiling point (469.6°C) than the chloromethyl derivative (288°C) due to stronger intermolecular forces from the sulfonyl group .
  • Stability : Silyl ethers, while hydrolytically sensitive, offer thermal stability in anhydrous conditions. This contrasts with urea derivatives, which may degrade under prolonged heating .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-benzyl-3-(trimethylsiloxy)azetidine, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting benzylamine derivatives with trimethylsiloxy-containing reagents under anhydrous conditions. For example, intermediates may be formed by silylation of hydroxylated azetidine precursors using trimethylsilyl chloride. Characterization involves FTIR (to confirm C-O-Si stretches at ~1000–1100 cm⁻¹), ¹H/¹³C NMR (to identify benzyl CH₂ protons at δ ~4.5 ppm and azetidine ring protons at δ ~3.0–3.5 ppm), and elemental analysis to verify stoichiometry .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies proton environments (e.g., benzyl group, azetidine ring). ¹³C NMR detects carbons bonded to silicon (δ ~0–20 ppm for Si-CH₃). HMBC correlations confirm connectivity between the benzyl group and azetidine ring .
  • FTIR : Validates the siloxy group (Si-O-C) and absence of hydroxyl impurities.
  • Mass Spectrometry : Determines molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What are the key considerations for handling and storing this compound?

  • Methodological Answer : The compound is moisture-sensitive due to the hydrolytically labile Si-O bond. Store under inert gas (N₂/Ar) in sealed, desiccated containers. Use anhydrous solvents (e.g., THF, DCM) during synthesis. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels are critical to determine shelf-life .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the molecular structure and stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry to predict bond angles/lengths (e.g., Si-O-C bond stability). Compare computed vibrational frequencies (IR/Raman) with experimental data to validate siloxy group conformation .
  • NBO Analysis : Evaluate charge distribution to identify electron-rich regions (e.g., azetidine nitrogen) for reactivity predictions.
  • HOMO-LUMO : Assess electronic transitions and band gaps to predict photochemical behavior .

Q. How can researchers address contradictions in impurity profiles when synthesizing this compound under varying conditions?

  • Methodological Answer :

  • Analytical Screening : Use HPLC/GC-MS with a C18 column (mobile phase: acetonitrile/water) to separate impurities. Reference standards for common byproducts (e.g., desilylated derivatives) are critical .
  • Reaction Optimization : Apply design of experiments (DoE) to test variables (temperature, catalyst loading). For example, lower temperatures may reduce hydrolysis but slow reaction kinetics .
  • Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization to isolate high-purity product .

Q. How do steric and electronic effects of the trimethylsiloxy group influence the reactivity of the azetidine ring in further functionalization?

  • Methodological Answer :

  • Steric Effects : The bulky trimethylsiloxy group may hinder nucleophilic attacks at the azetidine nitrogen. Compare reactivity with non-silylated analogs in alkylation/acylation reactions.
  • Electronic Effects : The electron-donating siloxy group increases electron density on the azetidine ring, enhancing susceptibility to electrophilic substitution. Validate via NMR titration (e.g., shifts in azetidine protons upon interaction with Lewis acids) .

Q. What strategies optimize the yield and purity of this compound in multistep syntheses?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC (silica plates, UV visualization) to track intermediate formation.
  • Protecting Groups : Temporarily protect reactive sites (e.g., silylate hydroxyl groups early to prevent side reactions).
  • Purification : Employ flash chromatography (hexane:EtOAc = 8:2) or distillation under reduced pressure for volatile byproducts. Confirm purity via HPLC (>98% area) .

Key Research Findings

  • Synthetic Challenges : The trimethylsiloxy group necessitates strict anhydrous conditions to prevent hydrolysis, with yields dropping by ~20% under ambient humidity .
  • Computational Insights : DFT predicts a 15° deviation in the Si-O-C bond angle compared to non-silylated analogs, impacting steric accessibility .
  • Stability Data : Accelerated stability testing (40°C/75% RH) shows 10% degradation over 30 days, recommending storage at ≤4°C .

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